Tanshinone II-b is a significant lipophilic compound derived from the roots of Salvia miltiorrhiza, commonly known as Danshen. This compound is part of a larger group known as tanshinones, which are recognized for their various pharmacological properties. Tanshinone II-b has been studied for its potential therapeutic applications, particularly in cardiovascular diseases, cancer treatment, and other conditions due to its bioactive properties.
Tanshinone II-b is primarily extracted from the roots of Salvia miltiorrhiza, a plant that has been utilized in traditional Chinese medicine for centuries. The historical use of Danshen focuses on its ability to improve blood circulation and alleviate various ailments, which has led to extensive research into its chemical constituents, including tanshinones .
The synthesis of tanshinone II-b can be approached through various methods. One notable synthetic route involves the conversion of specific precursors through a series of chemical reactions.
Tanshinone II-b has a complex molecular structure characterized by multiple rings and functional groups.
Tanshinone II-b participates in various chemical reactions that are essential for its synthesis and biological activity.
The mechanism by which tanshinone II-b exerts its effects involves multiple pathways, particularly in cancer cells.
Tanshinone II-b exhibits distinct physical and chemical properties that are relevant for its application in pharmacology.
Tanshinone II-b has garnered attention for its potential applications in various scientific fields.
Salvia miltiorrhiza Bunge (Danshen), a perennial herb in the Lamiaceae family, has been documented in Chinese pharmacopeias for over two millennia. Its first recorded use dates to the Eastern Han Dynasty (200–300 AD) in Shennong Bencaojing, where it was prescribed for "promoting blood circulation, removing blood stasis, clearing heart fire, and alleviating pain" [2] [9]. Danshen's dried roots—characterized by their deep red pigment—were traditionally employed against cardiovascular disorders, dysmenorrhea, hypertension, and hepatic diseases. By the 1970s, widespread cultivation emerged in Sichuan, Shandong, and Henan provinces due to depletion of wild resources, positioning Danshen as a cornerstone of Traditional Chinese Medicine (TCM) formulations like Compound Danshen Dripping Pills (currently in Phase III trials in the U.S. for cardiovascular indications) [2] [3].
Table 1: Key Tanshinones in Salvia miltiorrhiza
Compound | Molecular Formula | Molecular Weight (g/mol) | Primary Bioactivities |
---|---|---|---|
Tanshinone IIA | C₁₉H₁₈O₃ | 294.35 | Anti-inflammatory, antioxidant |
Tanshinone IIB | C₁₉H₁₈O₄ | 310.34 | Neuroprotection, anti-apoptosis |
Cryptotanshinone | C₁₉H₂₀O₃ | 296.36 | Antiatherosclerotic, antitumor |
Tanshinone I | C₁₈H₁₂O₃ | 276.29 | Antimetastatic (breast cancer) |
Tanshinone IIB (Tan IIB; CAS# 17397-93-2) is a lipophilic abietane-type diterpenoid quinone predominantly isolated from Danshen roots. Structurally, it features a phenanthro[1,2-b]furan-10,11-dione core with a hydroxylmethyl substituent at C-6 (S-configuration), distinguishing it from analogues like tanshinone IIA (unsubstituted furan) and cryptotanshinone (dihydrofuran ring) [1] [4] [9]. As a secondary metabolite, Tan IIB biosynthesis proceeds via the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways, involving cyclization of geranylgeranyl diphosphate (GGPP) by copalyl diphosphate synthase (CPS) and kaurene synthase-like (KSL) enzymes, followed by cytochrome P450-mediated oxidation [2]. Among >40 identified tanshinones, Tan IIB belongs to the ortho-quinone subclass, facilitating electron transfer in redox reactions—a property linked to its antioxidant and proapoptotic activities [9]. Its poor water solubility (LogP 3.80) and stability challenges have driven derivatization efforts, though Tan IIB itself remains less studied than IIA or cryptotanshinone [4] [8].
Initial phytochemical studies of Danshen began in the 1930s when Japanese researchers isolated tanshinone IIA. Tan IIB was later characterized in the 1960s as a distinct minor constituent [9]. Early pharmacological assessments focused on crude extracts, but advances in chromatography (HPLC, HSCCC) enabled isolation of gram-scale quantities by the 2000s, facilitating target-based studies. Key milestones include:
Table 2: Technological Advances in Tanshinone Research
Era | Research Focus | Key Advance | Impact on Tan IIB Studies |
---|---|---|---|
1930s–1960s | Compound Isolation | Structural elucidation of tanshinones | Identification as distinct diterpenoid |
1980s–2000s | In vitro Pharmacology | Cell-based activity screening | Validation of neuroprotective effects |
2010s–Present | Molecular Mechanisms & Delivery | -Omics technologies, micronization | Enhanced bioavailability, target mapping |
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1